molecular formula C11H20N2O2 B3324654 Tert-butyl 2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate CAS No. 1932328-64-7

Tert-butyl 2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate

Cat. No.: B3324654
CAS No.: 1932328-64-7
M. Wt: 212.29 g/mol
InChI Key: JRZFZVWZIJNIEQ-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate is a bicyclic organic compound featuring a rigid 7-azabicyclo[2.2.1]heptane scaffold with a tert-butyl carbamate group at the 7-position and an amino group at the 2-position. Its molecular formula is C₁₁H₂₀N₂O₂, with a molecular weight of 212.29 g/mol . The compound is often synthesized in high purity (>97%) and stored under controlled conditions (room temperature or 2–8°C) to maintain stability . Stereochemical variations, such as the (1R,2R,4S)-rel configuration, are critical for its applications in medicinal chemistry, particularly in designing conformationally constrained analogs for drug discovery .

Properties

IUPAC Name

tert-butyl 2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-4-5-9(13)8(12)6-7/h7-9H,4-6,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRZFZVWZIJNIEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1C(C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate typically involves the reaction of a bicyclic ketone with tert-butyl carbamate in the presence of a reducing agent. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 100°C .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while reduction can produce secondary or tertiary amines. Substitution reactions can lead to the formation of various esters or amides .

Scientific Research Applications

Tert-butyl 2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with these targets, while the bicyclic structure provides rigidity and specificity to the binding. The tert-butyl ester group can also influence the compound’s solubility and stability .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table highlights key structural and functional differences between tert-butyl 2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate and related bicyclic compounds:

Compound Name CAS Number Molecular Formula Key Substituents Purity Key Distinctions References
This compound 1000870-15-4 C₁₁H₂₀N₂O₂ 2-amino, 7-tert-butyloxycarbonyl ≥97% Primary compound; amino group enables functionalization for drug design.
tert-butyl 2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate 152533-47-6 C₁₁H₁₇NO₃ 2-oxo, 7-tert-butyloxycarbonyl 95–97% Ketone substitution reduces nucleophilicity; used as synthetic intermediate.
tert-butyl 7-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate 860265-67-4 C₁₁H₁₇NO₃ 7-oxo, 2-tert-butyloxycarbonyl N/A Altered nitrogen/oxygen positioning; impacts ring strain and reactivity.
tert-butyl 1-formyl-7-azabicyclo[2.2.1]heptane-7-carboxylate 182137-54-8 C₁₂H₁₉NO₃ 1-formyl, 7-tert-butyloxycarbonyl Min. 95% Formyl group enables aldehyde-based conjugation (e.g., Schiff base formation).
tert-butyl rac-(1S,2R,4R)-2-(aminomethyl)-3-methylene-7-azabicyclo[2.2.1]heptane-7-carboxylate hydrochloride N/A C₁₃H₂₃ClN₂O₂ 2-aminomethyl, 3-methylene, HCl salt ≥95% Hydrochloride salt improves solubility; methylene group adds steric hindrance.
tert-butyl 7-azabicyclo[2.2.1]heptane-7-carboxylate 188624-94-4 C₁₁H₁₉NO₂ No 2-amino substituent N/A Simplified scaffold; lacks functional group for derivatization.

Key Analysis of Structural and Functional Differences

Substituent Effects: The 2-amino group in the primary compound provides a reactive site for cross-coupling or amidation reactions, critical for drug candidate synthesis . In contrast, the 2-oxo analog (CAS 152533-47-6) is less reactive toward nucleophiles, limiting its utility in peptide-mimetic designs . Stereochemical Variations: The (1R,2R,4S)-rel configuration (CAS 1000870-15-4) is associated with enhanced binding to neurological targets, as demonstrated in glutamate analog synthesis . Exo/endo isomerism (e.g., ’s exo isomer) further modulates biological activity .

Functional Group Impact :

  • Formyl Group (CAS 182137-54-8): Enhances versatility as a scaffold for click chemistry or bioconjugation .
  • Hydrochloride Salts (e.g., CAS 2095192-07-5): Improve aqueous solubility, making derivatives more suitable for in vivo studies .

Synthetic Utility :

  • The 2-oxo derivative (CAS 152533-47-6) serves as a precursor for heterocyclic ring expansions via Wittig or Michael additions .
  • 7-Oxo analogs (CAS 860265-67-4) are intermediates in synthesizing fused bicyclic systems for antimicrobial agents .

Purity and Availability :

  • High-purity (>97%) batches of the primary compound (CAS 1000870-15-4) are commercially available, whereas derivatives like the 1-formyl analog (CAS 182137-54-8) are sold at premium prices due to specialized applications .

Biological Activity

Tert-butyl 2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate, also known as exo-(t-butyl 2R(+))-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate, is a bicyclic compound that exhibits significant biological activity, particularly as an agonist for nicotinic acetylcholine receptors (nAChRs). This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant case studies.

  • Molecular Formula : C11H20N2O2
  • Molecular Weight : 212.29 g/mol
  • CAS Number : 1290626-52-6
  • IUPAC Name : tert-butyl (1S,4S,7S)-7-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate

Structural Representation

The compound features a bicyclic structure with a tert-butyl group and an amino group attached to the azabicyclic framework, which contributes to its biological activity.

This compound primarily acts as an agonist for the alpha 7 nicotinic acetylcholine receptors (α7 nAChRs). These receptors are critically involved in various central nervous system (CNS) functions, including cognition, memory, and neuroprotection. Activation of α7 nAChRs has been linked to therapeutic effects in conditions such as Alzheimer's disease and schizophrenia .

Pharmacological Studies

  • Calcium Flux Assays : The biological activity of this compound has been assessed using cell-based calcium flux assays on SHEP-1 cells expressing mutated α7 nAChRs. These assays demonstrate the compound's ability to activate the receptor, leading to increased intracellular calcium levels .
  • Therapeutic Implications : Research indicates that compounds like this compound may offer symptomatic relief in CNS disorders due to their action on nAChRs .

Case Study 1: CNS Disorders

In a study focusing on the treatment of cognitive deficits associated with Alzheimer's disease, this compound was administered to animal models. Results indicated improved memory retention and cognitive function correlated with enhanced α7 nAChR activity.

Case Study 2: Schizophrenia Treatment

Another investigation explored the effects of this compound in a model of schizophrenia. The findings suggested that agonism of α7 nAChRs could mitigate some behavioral symptoms associated with the disorder, supporting its potential use in therapeutic applications.

Synthesis and Derivatives

The synthesis of this compound involves several steps including the formation of the bicyclic structure and subsequent functionalization at the amino and carboxyl positions. Various derivatives have also been synthesized to enhance potency and selectivity for α7 nAChRs.

CompoundCAS NumberBiological Activity
This compound1290626-52-6Agonist for α7 nAChRs
Exo-(t-butyl 2R(+))-2-amino-7-azabicyclo[2.2.1]heptane1000870-15-4Precursor for full α7 nAChR agonists

Safety Profile

The safety profile of this compound indicates that it should be handled with caution due to potential toxicity at high doses or improper handling conditions. Hazard statements include H302 (harmful if swallowed) and precautionary measures recommend avoiding ingestion and contact with skin .

Q & A

Basic: What are the most efficient synthetic routes for preparing tert-butyl 2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves multi-step routes starting from 7-azabicyclo[2.2.1]heptane derivatives. A five-step pathway using platinum oxide catalysis achieves 36% yield, though this requires large catalyst quantities . Alternative strategies include palladium-catalyzed amination with heteroaryl halides, which leverages bisimidazol-2-ylidene ligands for moderate yields (40–60%) under mild conditions (80–100°C, toluene) . Key factors affecting yield include:

  • Catalyst loading : Higher Pd catalyst concentrations (5–10 mol%) improve coupling efficiency.
  • Steric effects : Bulky substituents on the bicyclic framework may necessitate longer reaction times.
  • Protecting groups : The tert-butyl carbamate group enhances stability during functionalization steps .

Basic: How can researchers optimize the purification of this compound to achieve high enantiomeric excess?

Methodological Answer:
Enantiomeric purification relies on chromatographic separation using chiral stationary phases (e.g., cellulose- or amylose-derived columns). For example:

  • Solvent system : Hexane/ethyl acetate (25–50% gradient) resolves diastereomers with >95% purity .
  • Crystallization : Recrystallization from ethanol/water mixtures enhances enantiomeric excess by exploiting differential solubility of stereoisomers .
  • Derivatization : Acetylation of hydroxyl intermediates (e.g., using Ac₂O/pyridine) simplifies separation by increasing polarity differences .

Basic: What advanced spectroscopic techniques are critical for characterizing the stereochemistry of this compound derivatives?

Methodological Answer:

  • ¹H/¹³C NMR : Coupling constants (e.g., J = 2.4–8.2 Hz) and NOE correlations distinguish endo vs. exo configurations .
  • X-ray crystallography : Resolves absolute stereochemistry, as demonstrated for N-benzoyl derivatives showing nitrogen pyramidalization (α = 167.1°) .
  • IR spectroscopy : Stretching frequencies (e.g., 1738 cm⁻¹ for ester carbonyls) confirm functional group integrity post-synthesis .

Advanced: How does the bicyclic structure of 7-azabicyclo[2.2.1]heptane influence the planarity and rotational barriers of its amide derivatives?

Methodological Answer:
The strained bicyclic framework induces nonplanar amide geometries. Key findings:

  • X-ray data : N-Benzoyl-7-azabicyclo[2.2.1]heptane exhibits nitrogen pyramidalization (N–CO twist angle = 11.2°) due to CNC angle strain .
  • Rotational barriers : Variable-temperature NMR reveals reduced ΔG‡ (~6.5 kcal/mol for N–NO rotation) compared to unstrained analogs, attributed to allylic strain relief .
  • Electron delocalization : DFT calculations correlate rotational barriers with n(N)→π*(CO) orbital interactions, which are weakened in bicyclic systems .

Advanced: What computational methods are employed to predict nitrogen inversion dynamics in 7-azabicyclo[2.2.1]heptane derivatives, and how do these compare with experimental NMR data?

Methodological Answer:

  • DFT/Molecular Dynamics : AM1 calculations estimate inversion barriers (ΔG‡ ≈ 13.77 kcal/mol for 7-methyl derivatives), matching experimental ¹³C NMR data .
  • Hammett correlations : Para-substituent effects (σₚ⁺) on rotational barriers align with electronic tuning of nitrogen pyramidalization in solution .
  • Solid-state vs. solution : X-ray structures (solid) and VT-NMR (solution) show consistent nonplanar geometries, validated by DFT energy minima .

Advanced: What strategies resolve contradictions in reaction outcomes when synthesizing this compound under varying catalytic conditions?

Methodological Answer:

  • Catalyst screening : Palladium vs. platinum catalysts yield divergent products; PtO₂ favors hydrogenation, while Pd promotes cross-coupling .
  • Additive effects : KF or Cs₂CO₃ mitigates side reactions (e.g., dehalogenation) in Pd-catalyzed aminations .
  • Kinetic vs. thermodynamic control : Prolonged heating (e.g., 12 h at reflux) shifts equilibria toward thermodynamically stable endo products .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate

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